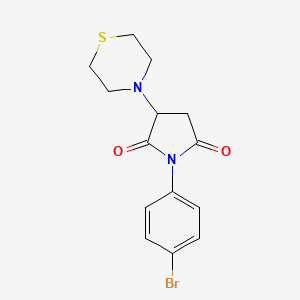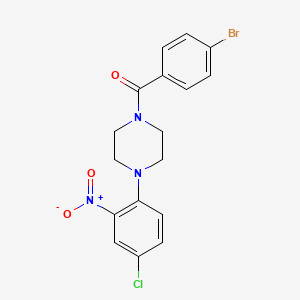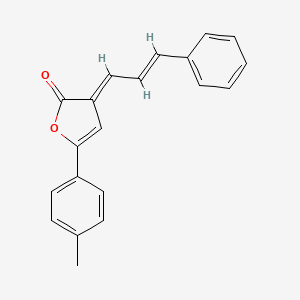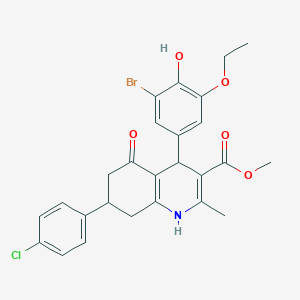
1-(4-bromophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BrPTM, and it is a heterocyclic compound that belongs to the class of pyrrolidinedione derivatives. BrPTM has been synthesized using different methods, and it exhibits unique biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of BrPTM is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. BrPTM has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects
BrPTM exhibits unique biochemical and physiological effects that make it a promising candidate for further research. BrPTM has been shown to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. BrPTM has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BrPTM has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using simple methods. BrPTM is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations is that it is not water-soluble, which limits its potential applications in aqueous systems.
Orientations Futures
There are several future directions for the research on BrPTM. One of the future directions is to investigate its potential use as a drug candidate for the treatment of various diseases. Another future direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of BrPTM and to identify its potential targets in various biological processes.
Conclusion
In conclusion, BrPTM is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BrPTM has been synthesized using different methods, and it exhibits unique biochemical and physiological effects that make it a promising candidate for further research. BrPTM has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Further research is needed to fully understand the potential applications of BrPTM and to identify its potential targets in various biological processes.
Méthodes De Synthèse
BrPTM can be synthesized using various methods, including the reaction of 4-bromobenzaldehyde with thiomorpholine and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The product is then subjected to cyclization using trifluoroacetic acid to yield BrPTM. Other methods involve the reaction of 4-bromobenzaldehyde with thiomorpholine and pyrrolidinedione in the presence of a base.
Applications De Recherche Scientifique
BrPTM has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BrPTM has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. BrPTM has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWSMMJCDHPQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Bromophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5118930.png)

![4'-(4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5118939.png)
![butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5118946.png)
![3-chloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5118951.png)



![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5118977.png)

![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5119025.png)

